1-(Piperidin-4-yloxy)phthalazine hydrochloride
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Overview
Description
1-(Piperidin-4-yloxy)phthalazine hydrochloride is a chemical compound that features a piperidine ring attached to a phthalazine moiety via an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Piperidin-4-yloxy)phthalazine hydrochloride typically involves the reaction of piperidine derivatives with phthalazine compounds. One common method includes the nucleophilic substitution reaction where piperidine is reacted with a phthalazine derivative in the presence of a suitable base and solvent . The reaction conditions often require controlled temperatures and may involve catalysts to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process might include steps such as purification through crystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
1-(Piperidin-4-yloxy)phthalazine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the piperidine or phthalazine moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, bases, and solvents depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Scientific Research Applications
1-(Piperidin-4-yloxy)phthalazine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 1-(Piperidin-4-yloxy)phthalazine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibiting microbial growth or interfering with cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
1-(Piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one: Similar in structure but with a benzimidazole moiety instead of phthalazine.
Piperidine derivatives: A broad class of compounds with diverse biological activities
Uniqueness
1-(Piperidin-4-yloxy)phthalazine hydrochloride is unique due to its specific combination of piperidine and phthalazine moieties, which may confer distinct chemical and biological properties compared to other piperidine derivatives. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C13H16ClN3O |
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Molecular Weight |
265.74 g/mol |
IUPAC Name |
1-piperidin-4-yloxyphthalazine;hydrochloride |
InChI |
InChI=1S/C13H15N3O.ClH/c1-2-4-12-10(3-1)9-15-16-13(12)17-11-5-7-14-8-6-11;/h1-4,9,11,14H,5-8H2;1H |
InChI Key |
HGXLPRJAEQRMGN-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1OC2=NN=CC3=CC=CC=C32.Cl |
Origin of Product |
United States |
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